molecular formula C6H13NO2 B13597762 (2S)-2-amino-2-(oxolan-3-yl)ethan-1-ol

(2S)-2-amino-2-(oxolan-3-yl)ethan-1-ol

Cat. No.: B13597762
M. Wt: 131.17 g/mol
InChI Key: BYHDMZFKZJRAOH-PRJDIBJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-2-(oxolan-3-yl)ethan-1-ol is a chiral amino alcohol of high interest in medicinal chemistry and organic synthesis. Its structure incorporates a tetrahydrofuran (oxolane) ring, a common heterocyclic scaffold in pharmaceuticals, and a ethanolamine backbone, making it a valuable building block for the development of novel bioactive molecules . Heterocyclic compounds are found in over 85% of all FDA-approved drugs, underscoring the significance of this structural class in drug discovery . As a chiral amino alcohol, this compound serves as a key precursor for the synthesis of sophisticated ligands, such as oxazolines, which are widely employed in asymmetric catalysis to create enantiomerically pure compounds . The inherent rigidity and three-dimensional structure provided by the oxolane ring may enhance binding characteristics when the molecule is used to probe biological systems. Researchers can utilize this compound in the design and synthesis of potential enzyme inhibitors, receptor modulators, and other pharmacologically active agents. The (2S) specific stereochemistry is critical for studies investigating stereospecific interactions in biological processes. This compound is provided for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(2S)-2-amino-2-(oxolan-3-yl)ethanol

InChI

InChI=1S/C6H13NO2/c7-6(3-8)5-1-2-9-4-5/h5-6,8H,1-4,7H2/t5?,6-/m1/s1

InChI Key

BYHDMZFKZJRAOH-PRJDIBJQSA-N

Isomeric SMILES

C1COCC1[C@@H](CO)N

Canonical SMILES

C1COCC1C(CO)N

Origin of Product

United States

Nomenclature, Stereochemistry, and Structural Attributes of 2s 2 Amino 2 Oxolan 3 Yl Ethan 1 Ol

Systematic IUPAC Nomenclature and Isomeric Forms

The naming of (2S)-2-amino-2-(oxolan-3-yl)ethan-1-ol follows the established rules of the International Union of Pure and Applied Chemistry (IUPAC), which prioritize functional groups and stereochemical descriptors. The parent chain is the two-carbon ethanol (B145695) backbone, substituted with an amino group and an oxolan-3-yl group. The "(2S)" prefix specifies the absolute configuration at the chiral center.

The molecule possesses two stereocenters: one on the ethanol backbone (C2) and one on the oxolane ring (C3). The designation "(2S)" refers to the stereocenter at the second carbon of the ethanol chain. The absolute configuration is determined using the Cahn-Ingold-Prelog (CIP) priority rules.

For the C2 stereocenter, the four attached groups are prioritized as follows:

-NH₂ (amino group): Nitrogen has a higher atomic number than carbon.

-CH₂OH (hydroxymethyl group): The carbon is attached to an oxygen.

-C₄H₇O (oxolan-3-yl group): The carbon is attached to other carbons and an oxygen within the ring.

-H (hydrogen): Hydrogen has the lowest atomic number.

With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from the highest to the lowest priority (1 to 3) proceeds in a counter-clockwise direction, thus assigning the "S" configuration. The stereochemistry at the C3 position of the oxolane ring is not specified in the name, implying it can be either R or S, or a mixture of diastereomers.

Cahn-Ingold-Prelog Priority Assignment for the C2 Stereocenter
PriorityGroupReason for Priority
1-NH₂Highest atomic number directly attached to the stereocenter (N vs. C).
2-CH₂OHCarbon attached to an oxygen.
3-C₄H₇O (oxolan-3-yl)Carbon attached to other carbons and an oxygen in the ring.
4-HLowest atomic number.

Positional isomers of this compound can exist based on the attachment point of the 2-aminoethan-1-ol side chain to the oxolane ring. In the named compound, the attachment is at the 3-position. An alternative positional isomer would be (2S)-2-amino-2-(oxolan-2-yl)ethan-1-ol, where the side chain is attached to the carbon adjacent to the ring oxygen.

Positional Isomers of Amino-substituted Oxolane Ethanols
Isomer NamePosition of Substitution on Oxolane Ring
This compound3-position
(2S)-2-amino-2-(oxolan-2-yl)ethan-1-ol2-position

Conformational Analysis of the Oxolan Moiety

The oxolane ring, also known as tetrahydrofuran (B95107), is not planar and undergoes a dynamic conformational process called pseudorotation. This involves a continuous series of envelope and twist conformations. The energy barrier between these conformations is low, allowing for rapid interconversion at room temperature.

The presence of a substituent at the 3-position, such as the 2-aminoethan-1-ol group, influences the conformational equilibrium of the oxolane ring. The substituent can occupy either an axial or an equatorial position in the various envelope and twist forms. The preferred conformation will be the one that minimizes steric interactions between the substituent and the hydrogen atoms on the ring. Generally, bulky substituents favor an equatorial position to reduce steric strain.

Intramolecular Interactions and Hydrogen Bonding Networks

The proximity of the amino (-NH₂) and hydroxyl (-OH) groups in the 2-aminoethan-1-ol side chain allows for the potential formation of an intramolecular hydrogen bond. This type of interaction, where the hydroxyl group acts as the hydrogen bond donor and the nitrogen of the amino group acts as the acceptor, can significantly influence the molecule's conformation and stability.

Advanced Synthetic Methodologies for 2s 2 Amino 2 Oxolan 3 Yl Ethan 1 Ol and Analogous Chiral Amino Alcohols

Stereoselective Approaches to α-Amino Alcohols with Tetrahydrofuran (B95107) Scaffolds

Achieving stereocontrol in the synthesis of α-amino alcohols bearing a tetrahydrofuran (oxolane) ring requires precise methodologies that can dictate the three-dimensional arrangement of atoms at newly formed stereocenters. These approaches are broadly categorized into substrate-controlled methods, auxiliary-controlled methods, and catalyst-controlled methods. The focus here is on strategies that provide high levels of diastereoselectivity and enantioselectivity, leading to optically pure products.

Chiral Auxiliaries and Directed Synthesis Strategies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org This strategy is a cornerstone of asymmetric synthesis.

In the context of amino alcohol synthesis, auxiliaries such as those derived from valine (Schöllkopf auxiliaries) or Evans oxazolidinones are commonly employed. biosynth.comnih.gov For instance, an oxazolidinone auxiliary can be acylated, and the resulting imide can undergo a highly diastereoselective aldol (B89426) reaction. nih.gov The rigid structure of the auxiliary shields one face of the enolate, directing the incoming electrophile (an aldehyde) to the opposite face. Subsequent reduction of the ketone and cleavage of the auxiliary yields the desired chiral amino alcohol. While broadly applicable, a key challenge is adapting these methods to precursors containing the tetrahydrofuran moiety and ensuring the auxiliary can be removed without affecting the integrity of the oxolane ring. A newer concept involves the use of transient chiral auxiliaries, which are formed in situ via asymmetric catalysis from achiral precursors, direct a subsequent diastereoselective reaction, and are then removed. nih.govacs.orgbohrium.com

Asymmetric Catalysis in C-C and C-N Bond Formation

Asymmetric catalysis offers a more atom-economical and efficient alternative to the stoichiometric use of chiral auxiliaries. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The development of novel catalytic systems for the formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds has revolutionized the synthesis of chiral amino alcohols.

Copper-hydride (CuH) catalyzed asymmetric hydroamination has emerged as a powerful method for preparing chiral amines and their derivatives. nih.gov This strategy can be applied to unprotected allylic alcohols to generate γ-amino alcohols with high levels of regio- and enantioselectivity. nih.govacs.orgnih.gov The reaction typically involves a copper salt, a chiral phosphine (B1218219) ligand, and a silane (B1218182) as the hydride source. The choice of solvent is critical to favor the desired hydroamination pathway over the competing reduction of the starting material. sci-hub.se This method provides a direct, one-step route to chiral 1,3-amino alcohols from readily available starting materials. nih.govacs.orgnih.gov The versatility of this approach allows for a range of functional groups on both the allylic alcohol and the amine electrophile. sci-hub.secore.ac.uk

Table 1: Copper-Catalyzed Asymmetric Hydroamination of Allylic Alcohols This table summarizes representative results for the synthesis of chiral γ-amino alcohols using a CuH-catalyzed hydroamination strategy. Data sourced from multiple studies. nih.govsci-hub.se

EntryAllylic Alcohol SubstrateAmine ElectrophileLigandYield (%)Enantiomeric Ratio (er)
1Cinnamyl alcoholO-benzoyl-N,N-diethylhydroxylamine(R)-DTBM-SEGPHOS8499:1
2(E)-4-methoxycinnamyl alcoholO-benzoyl-N,N-diethylhydroxylamine(R)-DTBM-SEGPHOS7599:1
3(E)-4-chlorocinnamyl alcoholO-benzoyl-N,N-diethylhydroxylamine(R)-DTBM-SEGPHOS6199:1
4(E)-3-(pyridin-3-yl)prop-2-en-1-olO-benzoyl-N,N-diethylhydroxylamine(R)-DTBM-SEGPHOS5399:1
5Cinnamyl alcoholN-Boc-piperidine derivative(R)-DTBM-SEGPHOS8398:2
6Cinnamyl alcoholN-Boc-carbazole derivative(R)-DTBM-SEGPHOS7899:1

Nitrene insertion into C-H bonds is a direct method for forming C-N bonds. wikipedia.org In the synthesis of chiral amino alcohols, this strategy can be employed intramolecularly to create cyclic carbamates, which are stable precursors that can be hydrolyzed to the final product. researchgate.net Chiral ruthenium catalysts have been shown to be highly effective for the ring-closing C(sp³)-H amination of N-benzoyloxycarbamates. researchgate.net This method provides chiral oxazolidin-2-ones in high yield and with excellent enantioselectivity (up to 99% ee). researchgate.net The reaction is applicable to a variety of substrates, including those with benzylic, allylic, and even non-activated C-H bonds, demonstrating its broad utility. researchgate.net The cyclic carbamate (B1207046) products can then be readily converted to the corresponding chiral β-amino alcohols. researchgate.net

Table 2: Ruthenium-Catalyzed Asymmetric Nitrene Insertion for Cyclic Carbamate Synthesis This table shows the efficiency of a chiral ruthenium catalyst in the intramolecular C-H amination of various N-benzoyloxycarbamates to form precursors of chiral β-amino alcohols. researchgate.net

EntrySubstrate Type (C-H bond)Product (Cyclic Carbamate) Yield (%)Enantiomeric Excess (% ee)
1Benzylic9999
2Allylic9598
3Propargylic8897
4Non-activated secondary7590
5Non-activated primary6085

The direct cross-coupling of aldehydes and imines presents a modular and efficient route to β-amino alcohols. westlake.edu.cn However, controlling both chemo- and stereoselectivity is a significant challenge due to competing side reactions like the homocoupling of aldehydes (pinacol coupling) or imines. westlake.edu.cnacs.org Recent advancements have demonstrated that a chiral chromium catalyst can effectively mediate the asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines. acs.orgorganic-chemistry.org This protocol operates through a radical-polar crossover mechanism. organic-chemistry.org The chiral chromium catalyst plays a threefold role: it facilitates the chemoselective single-electron reduction of the imine, intercepts the resulting radical to prevent side reactions, and directs the subsequent chemo- and stereoselective addition to the aldehyde. acs.orgorganic-chemistry.org This method provides access to a diverse range of β-amino alcohols bearing adjacent stereocenters with high diastereo- and enantioselectivity. organic-chemistry.org

Table 3: Chromium-Catalyzed Asymmetric Cross-Coupling of Aldehydes and Imines This table illustrates the substrate scope and selectivity for the synthesis of chiral β-amino alcohols via a Cr-catalyzed aza-pinacol coupling. organic-chemistry.org

EntryAldehydeImineDiastereomeric Ratio (dr)Enantiomeric Excess (% ee)Yield (%)
1BenzaldehydeN-Tosylbenzaldimine>20:19892
24-ChlorobenzaldehydeN-Tosylbenzaldimine>20:19789
32-NaphthaldehydeN-Tosylbenzaldimine>20:19995
4CyclohexanecarboxaldehydeN-Tosylbenzaldimine15:19685
5BenzaldehydeN-Tosyl-(4-fluorobenzaldimine)>20:19890

Asymmetric hydrogenation is a powerful and widely used transformation in organic synthesis. For the preparation of chiral γ-amino alcohols, the enantioselective hydrogenation of β-imide ketones serves as a key step. researchgate.net Catalysts such as the RuPHOX-Ru complex have been developed for this purpose. researchgate.net Under optimized conditions, typically using an alcohol as the solvent and a base additive under hydrogen pressure, a variety of β-imide ketones can be reduced to the corresponding protected γ-amino alcohols with excellent conversions and enantioselectivities, often exceeding 98% ee. researchgate.net The resulting products can then be deprotected to furnish the final chiral γ-primary amino alcohols, making this a concise and efficient synthetic route. researchgate.net

Table 4: Asymmetric Hydrogenation of β-Imide Ketones with a RuPHOX-Ru Catalyst This table presents the results for the enantioselective synthesis of chiral γ-amino alcohol precursors via hydrogenation. researchgate.net

Entryβ-Imide Ketone Substrate (R group)Conversion (%)Enantiomeric Excess (% ee)
1Phenyl>9998
24-Methylphenyl>9997
34-Methoxyphenyl>9998
44-Chlorophenyl>9996
52-Thienyl>9995
6Cyclohexyl>9994
Sharpless Asymmetric Aminohydroxylation Derivatives

The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the syn-selective synthesis of 1,2-amino alcohols from alkenes. organic-chemistry.orgrsc.org This reaction utilizes an osmium catalyst in conjunction with a chiral cinchona alkaloid-derived ligand to induce enantioselectivity. researchgate.net The nitrogen and oxygen atoms are delivered across the double bond in a concerted or near-concerted fashion, resulting in a high degree of stereocontrol. organic-chemistry.orgwikipedia.org

For the synthesis of (2S)-2-amino-2-(oxolan-3-yl)ethan-1-ol, a suitable precursor would be a vinyl-substituted oxolane. The Sharpless AA reaction would then introduce the amino and hydroxyl groups in a single, stereocontrolled step. The regioselectivity of the addition can be influenced by the choice of nitrogen source and ligand. organic-chemistry.org Commonly used nitrogen sources include chloramine-T and other N-halosulfonamides, -amides, and -carbamates. organic-chemistry.orgresearchgate.net

Table 1: Key Features of Sharpless Asymmetric Aminohydroxylation

FeatureDescriptionReference(s)
Reaction Type Asymmetric Aminohydroxylation organic-chemistry.orgwikipedia.org
Substrate Alkene rsc.org
Product syn-1,2-Amino Alcohol organic-chemistry.org
Catalyst Osmium Tetroxide (OsO₄) rsc.org
Chiral Ligand Dihydroquinine and Dihydroquinidine derivatives rsc.org
Nitrogen Source N-halosulfonamides, -amides, -carbamates (e.g., Chloramine-T) organic-chemistry.orgresearchgate.net
Stereoselectivity High enantioselectivity and diastereoselectivity (syn addition) organic-chemistry.org

The application of this methodology to a vinyl-oxolane precursor is a conceptually straightforward approach to the target molecule, leveraging the well-established power of the Sharpless AA for the efficient and stereoselective formation of the chiral amino alcohol moiety.

Strategies for Constructing the Oxolan-3-yl Framework

The construction of the tetrahydrofuran (oxolan) ring is a critical aspect of the synthesis of the target molecule. Various strategies exist for the formation of this five-membered oxygen heterocycle. nih.gov

One approach to the oxolan-3-yl framework is through the functionalization of pre-existing tetrahydrofuran rings. rsc.orgrsc.org This can involve the modification of commercially available or readily synthesized tetrahydrofuran derivatives. For instance, a three-step strategy starting from 2,5-dimethylfuran (B142691) has been proposed, which involves ring opening, aldol condensation, and subsequent hydrogenation-cyclization to yield functionalized tetrahydrofurans. rsc.orgrsc.orgresearchgate.net While this specific example leads to alkylated tetrahydrofurans, the principle of modifying furan (B31954) precursors can be adapted to introduce the desired functionality at the 3-position.

Ring-closing reactions are a common and effective method for the synthesis of cyclic ethers, including tetrahydrofurans. wikipedia.org These reactions typically involve an intramolecular nucleophilic substitution, where a hydroxyl group attacks an electrophilic carbon to form the cyclic ether.

A common strategy involves the intramolecular Williamson ether synthesis, where a halo-alcohol is treated with a base to effect cyclization. acs.org For the synthesis of an oxolan-3-yl precursor, this would involve a substrate with a leaving group at the 5-position and a hydroxyl group at the 2-position of a linear carbon chain.

Another powerful set of methods involves intramolecular hydroalkoxylation of γ,δ-unsaturated alcohols, often catalyzed by transition metals. organic-chemistry.org Platinum-catalyzed hydroalkoxylation, for example, has been shown to tolerate a variety of functional groups. organic-chemistry.org

Table 2: Selected Ring-Closing Strategies for Tetrahydrofuran Synthesis

Reaction TypeDescriptionKey FeaturesReference(s)
Intramolecular Williamson Ether SynthesisBase-mediated cyclization of a halo-alcohol.A classic and reliable method. acs.org
Intramolecular HydroalkoxylationTransition metal-catalyzed addition of an alcohol to an alkene.Can be highly stereoselective. organic-chemistry.org
Reductive Cyclization of DicarbonylsReduction of a 1,4-dicarbonyl compound to a diol, followed by acid-catalyzed cyclization.Provides access to substituted tetrahydrofurans. organic-chemistry.org
[3+2] Annulation ReactionsReaction of an allylsilane with an aldehyde or ketone.Can generate multiple stereocenters in a single step. nih.gov

Protecting Group Strategies in Multi-Step Synthesis

In the multi-step synthesis of complex molecules like this compound, the use of protecting groups is often essential to prevent unwanted side reactions of sensitive functional groups. wikipedia.org The target molecule contains both a primary amine and a primary alcohol, both of which are nucleophilic and can react with a wide range of reagents.

For the amino group, common protecting groups include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. These carbamates are generally stable to a wide range of reaction conditions but can be removed under specific, mild conditions. The Boc group is typically removed with acid (e.g., trifluoroacetic acid), while the Cbz group is often cleaved by catalytic hydrogenation. nih.gov

For the hydroxyl group, silyl (B83357) ethers such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers are frequently employed. These groups are robust but can be selectively removed using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF). Benzyl ethers are another common choice, offering stability to many reagents and being readily removed by hydrogenolysis. wikipedia.org

The choice of protecting groups is crucial and must be planned carefully to ensure that they can be selectively removed in the presence of other sensitive functionalities. This is known as an orthogonal protecting group strategy. nih.gov

Table 3: Common Protecting Groups for Amines and Alcohols

Functional GroupProtecting GroupAbbreviationCommon Deprotection Conditions
Aminetert-ButoxycarbonylBocAcid (e.g., TFA, HCl)
AmineBenzyloxycarbonylCbzCatalytic Hydrogenation (H₂, Pd/C)
Alcoholtert-Butyldimethylsilyl EtherTBDMS or TBSFluoride source (e.g., TBAF)
AlcoholBenzyl EtherBnCatalytic Hydrogenation (H₂, Pd/C)

Diastereoselective and Enantioselective Reductions in Amino Alcohol Synthesis

The stereoselective reduction of carbonyl compounds is a cornerstone of asymmetric synthesis and a key method for preparing chiral alcohols. nih.govacs.org In the context of amino alcohol synthesis, the reduction of an appropriate ketone precursor can establish the desired stereochemistry at the alcohol-bearing carbon. rsc.orgrsc.org

The reduction of β-enaminoketones or the corresponding β-amino ketones is a direct route to γ-amino alcohols. rsc.orgacs.org The stereochemical outcome of the reduction can be controlled by the choice of reducing agent and the nature of the substituents on the substrate. The existing stereocenter at the β-position can direct the approach of the reducing agent, leading to a diastereoselective reduction.

For the synthesis of this compound, a hypothetical precursor would be 2-amino-2-(oxolan-3-yl)acetaldehyde or a related β-amino ketone. The reduction of the carbonyl group in this precursor would need to be highly diastereoselective to afford the desired (1S) stereocenter of the ethanol (B145695) moiety.

Various reducing agents can be employed, ranging from simple borohydrides to more complex, sterically hindered reagents that can enhance diastereoselectivity. Furthermore, catalytic asymmetric hydrogenation or transfer hydrogenation using chiral catalysts can be employed for the enantioselective reduction of prochiral ketones, which is particularly relevant when the stereocenter alpha to the carbonyl is not yet present. rsc.org

Table 4: Examples of Diastereoselective Reductions

Substrate TypeReducing Agent/MethodProduct TypeKey FeatureReference(s)
β-Amino KetoneSodium Borohydrideγ-Amino AlcoholDiastereoselective reduction directed by the existing stereocenter. acs.org
β-Amino KetoneIridium-catalyzed Asymmetric Transfer Hydrogenationanti-γ-Amino AlcoholHigh diastereoselectivity for the anti product. rsc.orgrsc.org
β-Amino KetoneRhodium-catalyzed Asymmetric Hydrogenationsyn-γ-Amino AlcoholHigh diastereoselectivity for the syn product. rsc.orgrsc.org

Reductive Opening of Heterocyclic Intermediates

The synthesis of amino alcohols featuring a tetrahydrofuran (THF) ring can be strategically approached through the reductive modification of furan-derived precursors. This methodology circumvents the direct, and often challenging, reductive opening of a stable THF ring with a nitrogen nucleophile. Instead, it relies on the reductive amination of more reactive furan-based carbonyl compounds, followed by the hydrogenation of the furan ring to the desired oxolane structure. acs.orgscispace.com

A plausible synthetic route towards THF-derived amines, analogous to the core of this compound, involves the use of furan-derived ketones as starting materials. These precursors can be transformed into the corresponding THF-derived amines using a nitrogen source, such as ammonia (B1221849) or other primary amines, in the presence of a reducing agent like molecular hydrogen and a suitable catalyst. acs.org Palladium supported on alumina (B75360) (Pd/Al2O3) has been shown to be an effective catalyst for this transformation, achieving high yields of up to 98%. acs.org

The reaction mechanism is thought to proceed through one of two primary pathways: (i) initial hydrogenation of the furan ring to a THF-derived ketone, followed by reductive amination, or (ii) reductive amination of the furanic ketone to a furanic amine, which is then subsequently hydrogenated to the THF-derived amine. scispace.com Thermodynamic considerations suggest that the latter pathway, involving the initial formation of the furanic amine, may be more favorable for generating the final THF-derived amine. scispace.com

A key advantage of this approach is the ability to perform a one-pot, two-step synthesis. This can combine a C-C bond-forming reaction, such as an aldol condensation to create a more complex furan-derived ketone, with the subsequent C-N bond formation and ring reduction. acs.org For instance, starting from furfural (B47365), a C-C condensation followed by reductive amination can lead to more complex THF-derived amines in high yields. acs.orgscispace.com This strategy highlights the versatility of using furanic precursors for the synthesis of a variety of substituted THF-containing amines.

Below is a table summarizing the key aspects of this synthetic approach:

Parameter Description Reference
Starting Materials Furan-derived ketones or aldehydes acs.orgscispace.com
Nitrogen Source Ammonia (NH3) or other primary amines acs.org
Reducing Agent Molecular Hydrogen (H2) acs.org
Catalyst Palladium on Alumina (Pd/Al2O3) acs.org
Key Transformations Reductive Amination, Furan Ring Hydrogenation acs.orgscispace.com
Potential Advantages High yields, one-pot synthesis potential, use of bio-based precursors acs.org

Cascade and Multicomponent Reactions for Scaffold Assembly

Cascade and multicomponent reactions (MCRs) offer powerful and efficient pathways for the construction of complex molecules like chiral amino alcohols from simple precursors in a single synthetic operation. These reactions are characterized by high atom and step economy, making them attractive for the diversity-oriented synthesis of chemical libraries. nih.gov

The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that can be adapted for the synthesis of complex structures incorporating a tetrahydrofuran moiety. The Ugi reaction involves the combination of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like product. By utilizing a mono- or bis-THF-containing amine or aldehyde as one of the components, a diverse range of compounds with the desired heterocyclic scaffold can be rapidly assembled. nih.gov The initial step of the Ugi reaction is the formation of an imine intermediate from the aldehyde and amine, which then reacts with the isocyanide and carboxylic acid to generate the final product. nih.gov

Another relevant MCR is the Biginelli reaction, which typically involves the condensation of a β-keto ester, an aldehyde, and a urea (B33335) derivative to produce 3,4-dihydropyrimidin-2(1H)-ones. nih.gov By employing a urea derivative that is substituted with a THF-containing amine, this reaction can be used to generate a library of compounds that feature both the THF ring and a pyrimidine-like core. This approach involves a multi-step sequence where a THF-containing alcohol is first converted to an amine, which is then transformed into a urea derivative before being used in the Biginelli reaction. nih.gov

The following table outlines the key features of these MCRs for the synthesis of THF-containing scaffolds:

Reaction Components Product Scaffold Key Features Reference
Ugi Reaction Aldehyde, Amine (THF-containing), Carboxylic Acid, IsocyanideDipeptide-like with THF moietySingle-step synthesis, high diversity potential nih.gov
Biginelli Reaction β-keto ester, Aldehyde, Urea (THF-containing)Dihydropyrimidinone with THF moietyAccess to heterocyclic cores, requires pre-functionalized urea nih.gov

These advanced synthetic methodologies provide efficient and versatile routes to this compound and a wide array of analogous chiral amino alcohols. The use of reductive amination of furanic precursors offers a strategic pathway to the core THF-amine structure, while cascade and multicomponent reactions enable the rapid assembly of diverse and complex molecular scaffolds incorporating this important heterocyclic motif.

Stereochemical Control and Mechanistic Insights in the Synthesis of Chiral Oxolan Containing Amino Alcohols

Origins of Enantioselectivity in Catalytic Systems

Ligand Design and Catalyst Chiral Environment

The chiral environment of a catalyst is predominantly dictated by the design of its ligands. nih.gov Chiral ligands, organic molecules that bind to a metal center, modify the catalyst's reactivity and selectivity, compelling the reaction to proceed in a way that preferentially yields one enantiomer. nih.gov The concept of C2 symmetry in ligands has been particularly influential in the development of highly efficient catalysts. nih.gov

The precise steric and electronic properties of the ligand are paramount in creating a well-defined chiral pocket around the metal's active site. This pocket orchestrates the approach of the substrate, ensuring that it binds in a specific orientation that leads to the desired stereochemical outcome. The substituents at the stereogenic centers of the ligand are positioned in close proximity to the coordination site, effectively shielding the metal center and directing the incoming reactants. nih.gov

Furthermore, the conformational rigidity of the ligand plays a significant role. Ligands with restricted conformational flexibility can simplify the prediction of the 3D structure of the metal complex, leading to more predictable and higher enantioselectivity. nih.govdicp.ac.cn Non-symmetrical modular ligands, such as P,N-ligands, have also shown great promise, in some cases outperforming their symmetrical counterparts. nih.gov The modular nature of these ligands allows for fine-tuning of their structure to suit a specific catalytic process, a crucial aspect since a single ligand is unlikely to provide optimal enantiocontrol across a wide range of reactions and substrates. nih.gov

The development of novel chiral ligands is an ongoing area of research. For instance, chiral spiro ligands have demonstrated significant potential in asymmetric transformations due to their rigid and well-defined structures. dicp.ac.cn Similarly, oxazoline-based ligands, derived from readily available chiral amino acids, have been identified as a "privileged" class, finding application in numerous enantioselective metal-catalyzed reactions. researchgate.net

Transition State Modeling and Computational Analysis

Understanding the origin of enantioselectivity at a molecular level requires a detailed analysis of the reaction's transition states. Transition state modeling and computational analysis have become indispensable tools for elucidating the subtle interactions that govern stereocontrol. acs.org These methods allow researchers to visualize and quantify the energetic differences between the diastereomeric transition states that lead to the formation of the two possible enantiomers.

Modern density functional theory (DFT) has proven particularly effective in capturing the non-covalent interactions, such as hydrogen bonding and steric repulsion, that are often crucial in the stereocontrolling transition states. acs.org By examining these interactions, chemists can gain a more intelligible understanding of the molecular origins of stereoselectivity. acs.org

For example, computational studies can reveal how the chiral ligand interacts with the substrate in the transition state, highlighting the specific steric clashes or attractive interactions that favor one pathway over the other. This information is invaluable for the rational design of new and more effective catalysts. Molecular mechanics calculations can also be used to rationalize the observed enantiocontrol by suggesting plausible structures for the transition states. researchgate.net

Diastereoselective Induction and Facial Selectivity

Diastereoselective induction refers to the preferential formation of one diastereomer over another in a chemical reaction. This is a critical aspect of stereochemical control, particularly when creating molecules with multiple stereocenters. Facial selectivity, a key component of diastereoselection, involves the preferential attack of a reagent on one of the two faces of a planar molecule or functional group.

In the context of synthesizing chiral oxolan-containing amino alcohols, diastereoselectivity can be introduced at various stages. For example, the functionalization of a pre-existing oxolane ring can be directed by the stereochemistry of the ring itself. nih.gov The existing stereocenters on the ring can influence the approach of a reagent, leading to the selective formation of a new stereocenter.

Furthermore, in reactions involving the formation of the oxolane ring, the relative stereochemistry of the substituents can be controlled through a variety of methods. Domino reactions, for instance, can be employed to construct complex molecular architectures with high diastereoselectivity in a single step. nih.gov These reactions often proceed through a series of intermediates where the stereochemical information from one step is efficiently transferred to the next.

The choice of catalyst and reaction conditions can also have a profound impact on diastereoselectivity. For instance, in copper-catalyzed radical C–H amination reactions to form β-amino alcohols, high diastereoselectivity has been observed, highlighting the role of the catalyst in controlling the stereochemical outcome. nih.gov Similarly, the functionalization of strained ring systems can be achieved with high diastereoselectivity through the use of carefully designed catalytic systems. chemrxiv.org

Reaction Mechanism Elucidation for Key Transformations

Elucidating the reaction mechanisms of key transformations is fundamental to understanding and optimizing the synthesis of chiral molecules. A detailed mechanistic understanding allows for the rational design of catalysts and reaction conditions to achieve high levels of stereocontrol.

For instance, in the enantioselective radical C–H amination to produce β-amino alcohols, mechanistic studies have revealed a multi-catalytic strategy. nih.gov This process involves a photocatalyst that selectively excites a chiral copper catalyst complex bound to an imidate-activated alcohol. nih.gov This excitation leads to the formation of a nitrogen-centered radical, which then undergoes a regio- and enantioselective hydrogen atom transfer (HAT), followed by stereoselective amination to yield a chiral oxazoline (B21484). nih.gov Subsequent hydrolysis affords the desired enantioenriched β-amino alcohol. nih.gov Mechanistic probes, such as kinetic isotope effect (KIE) studies, have been instrumental in identifying the product-determining step in this complex catalytic cycle. nih.gov

Similarly, in chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines, a radical polar crossover strategy has been proposed. westlake.edu.cn This approach involves the preferential reduction of the imine to form an α-amino radical. westlake.edu.cn This radical is then sequestered by chromium(II) to form an alkyl chromium intermediate, which effectively suppresses undesired side reactions. westlake.edu.cn This strategy allows for the precise control of both chemical and stereochemical selectivity, leading to the efficient synthesis of β-amino alcohol compounds. westlake.edu.cn

Chemical Transformations and Derivatization of 2s 2 Amino 2 Oxolan 3 Yl Ethan 1 Ol

Transformations at the Amino Group

The primary amino group in (2S)-2-amino-2-(oxolan-3-yl)ethan-1-ol is a potent nucleophile and serves as a key site for various derivatization reactions, including acylation, sulfonylation, alkylation, and the formation of cyclic structures.

The nucleophilic amino group readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.

Acylation: The reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base (like triethylamine (B128534) or pyridine) yields the corresponding N-acyl derivative. These reactions are typically high-yielding and proceed under mild conditions. The resulting amides are fundamental intermediates in organic synthesis.

Sulfonylation: Similarly, sulfonamides are formed through the reaction of the amino group with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride). This reaction, often performed under Schotten-Baumann conditions (using an aqueous base), provides sulfonamide derivatives which are important structural motifs in medicinal chemistry. For example, the general procedure for N-sulfonylation of a primary amine involves dissolving it in a suitable solvent, adding a base, and then introducing the sulfonyl chloride. nih.gov

Modification of the amino group through the introduction of alkyl substituents can be achieved via direct alkylation or, more commonly, through reductive amination.

Alkylation: Direct N-alkylation with alkyl halides can be challenging due to the potential for over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. However, under controlled conditions, mono-alkylation can be favored.

Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination. wikipedia.org This process involves the initial reaction of the primary amine with a ketone or aldehyde to form an intermediate imine (or Schiff base). mdma.ch This imine is then reduced in situ to the corresponding secondary amine. wikipedia.org This one-pot reaction is highly efficient and avoids the issue of over-alkylation. organic-chemistry.orgresearchgate.net A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being particularly mild and selective, tolerating a wide range of functional groups. organic-chemistry.org The reaction is typically performed in solvents like dichloroethane or methanol, sometimes with a catalytic amount of acetic acid. organic-chemistry.org

Table 1: Representative Conditions for Reductive Amination of Amines with Carbonyl Compounds.
Amine SubstrateCarbonyl CompoundReducing AgentSolventYieldReference
Various AminesVarious Aldehydes/KetonesSodium TriacetoxyborohydrideDichloroethane (DCE)Good to Excellent organic-chemistry.org
Various AminesVarious Aldehydes/Ketonesα-Picoline-boraneMethanol or WaterHigh organic-chemistry.org
Ammonia (B1221849)AldehydesSodium BorohydrideMethanolVariable wikipedia.org
Various AminesAldehydes/KetonesFormic AcidWaterGood researchgate.net

The 1,2-amino alcohol structure of this compound is an ideal precursor for the synthesis of various five- and six-membered N,O-heterocycles.

Oxazolidinones: These five-membered cyclic carbamates are valuable chiral auxiliaries and pharmacophores. nih.gov A common method for their synthesis from 1,2-amino alcohols involves cyclization with a phosgene (B1210022) equivalent, such as diethyl carbonate or triphosgene, often in the presence of a base like sodium methoxide (B1231860) or potassium carbonate. nih.govwikipedia.org Microwave-assisted methods have been shown to improve yields and significantly reduce reaction times compared to conventional heating. nih.gov

Morpholinones: The six-membered morpholin-2-one (B1368128) or morpholin-3-one (B89469) ring systems are prevalent in medicinal chemistry. google.comnih.gov A typical synthesis of a morpholin-3-one derivative involves the N-acylation of the amino alcohol with an α-haloacetyl halide, such as ethyl chloroacetate, followed by an intramolecular cyclization under basic conditions to form the six-membered ring. google.com Morpholin-2-ones can be synthesized from amino acid esters by reaction with reagents like 1,2-dibromoethane. mdpi.com

Lactams: While direct formation of a simple lactam from this compound is not straightforward, derivatives of the molecule can be converted into lactam structures. For instance, if the hydroxyl group were oxidized to a carboxylic acid (see section 4.2.2) and extended by several carbons, an amino acid derivative would be formed. Intramolecular amide bond formation of such a derivative would then lead to a lactam. The size of the lactam ring would depend on the length of the carbon chain separating the amino and carboxyl groups.

Table 2: Illustrative Cyclization Reactions of Amino Alcohols to Form Heterocycles.
Amino Alcohol SubstrateReagent(s)Product TypeConditionsReference
(S)-PhenylalaninolDiethyl Carbonate, NaOMeOxazolidin-2-oneMicrowave, 135 °C nih.gov
(S)-ValinolDiethyl Carbonate, K₂CO₃Oxazolidin-2-oneMicrowave, 125 °C nih.gov
2-Amino-2-(3,4-difluorophenyl)-ethanolNaH, Ethyl ChloroacetateMorpholin-3-oneTHF, 0 °C to 35 °C google.com
EthanolamineUrea (B33335)Oxazolidin-2-oneMicrowave, Nitromethane (cat.) organic-chemistry.org

Transformations at the Hydroxyl Group

The primary hydroxyl group offers another site for derivatization, although its reactivity is generally lower than that of the primary amino group. Therefore, transformations at the hydroxyl group often require prior protection of the amine.

Etherification: The formation of an ether linkage at the primary alcohol can be accomplished via methods like the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. To achieve selectivity, the more nucleophilic amino group must first be protected, for instance, as a carbamate (B1207046) (e.g., Boc) or an amide.

Esterification: The hydroxyl group can be converted into an ester through reaction with a carboxylic acid or its derivatives. Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. google.com However, the acidic conditions would protonate the amino group, preventing it from competing as a nucleophile. Alternatively, reaction with more reactive acylating agents like acyl chlorides or acid anhydrides can be used. For these reactions, prior protection of the amino group is crucial to prevent the preferential formation of an amide.

The primary alcohol functional group can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Such a transformation would convert the amino alcohol into a valuable α-amino aldehyde or α-amino acid derivative, with the stereocenter potentially preserved.

Selective oxidation of alcohols in the presence of amines can be challenging. However, various modern oxidation protocols allow for this transformation. For example, agents like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with a co-oxidant can selectively oxidize primary alcohols to aldehydes. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would typically lead to the corresponding carboxylic acid. As with other reactions at the hydroxyl group, protecting the amine prior to oxidation is a common strategy to prevent side reactions and ensure a clean conversion.

Reactions Involving the Oxolan Ring System

Ring-Opening and Ring-Expansion Reactions

While the tetrahydrofuran (B95107) ring is generally more stable than smaller cyclic ethers like epoxides or oxetanes, its cleavage can be induced under forcing conditions, typically involving strong acids or Lewis acids. mdpi.comlibretexts.org Ring-expansion reactions, while less common, represent a potential pathway to larger heterocyclic systems. nih.gov

Ring-Opening Reactions

The cleavage of the C-O bonds in the oxolane ring of this compound can be initiated by electrophilic activation of the ether oxygen. This typically requires strong protic acids or Lewis acids. mdpi.com The regioselectivity of the ring opening would be influenced by both steric and electronic factors, including the potential for intramolecular participation by the amino or hydroxyl groups.

Under strongly acidic conditions, such as with hydrohalic acids (HBr or HI), the ether oxygen is protonated, making it a better leaving group. A subsequent SN2 attack by a halide ion at one of the α-carbons would lead to the ring-opened product. The attack is generally favored at the less sterically hindered carbon. In the case of this compound, this would likely result in a halo-alcohol derivative.

Lewis acids can also promote the ring opening of tetrahydrofuran. mdpi.comresearchgate.net Complexes formed between the ether oxygen and a Lewis acid, such as boron trifluoride (BF3) or aluminum chloride (AlCl3), weaken the C-O bonds and facilitate nucleophilic attack. Frustrated Lewis Pairs (FLPs) have also been shown to mediate the ring-opening of THF. researchgate.netnih.gov

The table below summarizes plausible, albeit not experimentally verified for this specific substrate, ring-opening reactions.

Reaction TypeReagents and ConditionsPlausible Product(s)Notes
Acid-Catalyzed CleavageExcess HBr, heat(S)-4-bromo-2-(2-amino-2-hydroxyethyl)butan-1-olProtonation of the ether oxygen is followed by nucleophilic attack by the bromide ion.
Lewis Acid-Mediated OpeningAlCl3, Acyl Chloride (e.g., Acetyl Chloride)(S)-4-chloro-2-(2-acetamido-2-acetoxyethyl)butyl acetateThe Lewis acid activates the ether, which is then opened by the chloride from the acyl chloride, with subsequent acylation of the amino and hydroxyl groups.

Ring-Expansion Reactions

The transformation of a five-membered tetrahydrofuran ring into a six-membered tetrahydropyran (B127337) or piperidine (B6355638) ring is a synthetically valuable but challenging process. Such ring expansions often proceed through specific intermediates that can undergo rearrangement. For tetrahydrofuran derivatives, this can sometimes be achieved by introducing a suitable leaving group on a side chain at an α-position to the ether oxygen, followed by an intramolecular rearrangement.

One potential, though speculative, pathway for ring expansion of a derivative of this compound could involve the conversion of the side-chain hydroxyl group into a leaving group after reduction of the C3-substituent's connection to the ring, followed by an intramolecular cyclization that results in a larger ring. More direct methods have been developed for some substituted tetrahydrofurans, for instance, using hydride reagents on tetrahydrofurans bearing an iodomethyl group, which can lead to tetrahydropyran structures. nih.govacs.org Another approach involves the transformation of bio-based furfural (B47365) into piperidine, which proceeds through a tetrahydrofurfurylamine (B43090) intermediate that undergoes ring rearrangement. nih.gov

The following table outlines hypothetical ring-expansion reactions based on known methodologies for related compounds.

Target Ring SystemHypothetical Reagents and ConditionsPlausible Product StructureNotes
Tetrahydropyran1. Modification of the side chain to introduce a leaving group (e.g., via reduction and iodination). 2. Hydride reagent (e.g., LiAlH4)A substituted tetrahydropyranThis is a hypothetical multi-step sequence based on ring expansions of other functionalized tetrahydrofurans. nih.gov
PiperidineCatalytic reductive amination and rearrangement (e.g., Ru1CoNP/HAP catalyst, NH3, H2)A substituted piperidineThis is based on analogy with the conversion of tetrahydrofurfurylamine to piperidine. nih.gov The direct applicability to the subject compound is not established.

Modifications of Oxolan Substituents

Modification of the substituents on the oxolane ring of this compound, without altering the amino alcohol side chain or the ring itself, is not straightforward due to the unreactive nature of the C-H bonds of the tetrahydrofuran ring. The primary substituent is the (S)-2-amino-2-hydroxyethyl group at the 3-position, which is attached via a stable carbon-carbon bond.

However, it is possible to envision modifications if one starts from a precursor such as 3-hydroxytetrahydrofuran. chemimpex.comwikipedia.org The hydroxyl group on the ring could be converted into a variety of other functional groups through standard organic transformations. For example, it could be oxidized to a ketone (tetrahydrofuran-3-one), which could then serve as a handle for further derivatization. Alternatively, the hydroxyl group could be converted into a good leaving group (e.g., a tosylate or mesylate) and then displaced by a nucleophile to introduce a range of substituents at the 3-position. wikipedia.org

While these reactions are not directly applicable to this compound itself, they illustrate the potential for creating a diverse library of 3-substituted oxolane derivatives.

The table below describes some hypothetical modifications based on the reactivity of a related compound, 3-hydroxytetrahydrofuran, to illustrate the chemical possibilities for functionalizing the oxolane ring at the 3-position.

Starting Material AnalogueTransformationReagents and ConditionsProduct
(S)-Oxolan-3-olOxidationPCC, CH2Cl2Oxolan-3-one
(S)-Oxolan-3-olTosylationTsCl, Pyridine(S)-Oxolan-3-yl 4-methylbenzenesulfonate
(S)-Oxolan-3-yl 4-methylbenzenesulfonateNucleophilic SubstitutionNaN3, DMF(R)-3-Azidooxolane

Applications in Asymmetric Catalysis and Organic Synthesis

Chiral Ligands for Transition Metal-Catalyzed Asymmetric Reactions

Chiral amino alcohols are a cornerstone in the design of ligands for transition metal-catalyzed asymmetric synthesis. alfa-chemistry.commdpi.com The nitrogen and oxygen atoms of (2S)-2-amino-2-(oxolan-3-yl)ethan-1-ol can act as a bidentate chelating agent, forming stable complexes with a wide range of transition metals such as ruthenium, copper, zinc, and nickel. alfa-chemistry.com This chelation creates a rigid, well-defined chiral environment around the metal center, which is essential for differentiating between the prochiral faces of a substrate, thereby enabling high enantioselectivity. mdpi.com

Design and Synthesis of Ligand Scaffolds incorporating Oxolan-3-yl Amino Alcohol

The compound this compound serves as a versatile small molecule scaffold for the synthesis of more complex chiral ligands. cymitquimica.com The amino and alcohol moieties can be readily derivatized to fine-tune the steric and electronic properties of the resulting ligand, optimizing its performance in a specific catalytic reaction.

Common strategies for ligand synthesis starting from chiral amino alcohols include:

N-Substitution: The primary amine can be alkylated or arylated to introduce bulky groups that enhance steric hindrance and influence the chiral pocket of the metal complex.

Conversion to N,P-Ligands: A particularly successful class of ligands derived from amino alcohols are phosphine-oxazoline (PHOX) ligands. This transformation typically involves converting the amino alcohol into an oxazoline (B21484) ring, followed by the introduction of a phosphine (B1218219) group. mdpi.com Such N,P-ligands are highly effective in a variety of metal-catalyzed reactions. rsc.org

Formation of Bis(oxazoline) (BOX) Ligands: While requiring a dicarboxylic acid backbone, the principles of oxazoline formation from amino alcohols are central to the synthesis of BOX ligands, which are highly effective in copper-catalyzed reactions.

The synthesis of these ligand scaffolds often involves straightforward, high-yielding reactions, making derivatives of this compound accessible for catalytic screening. rsc.org

Enantioselective Addition Reactions (e.g., Diethylzinc (B1219324) to Aldehydes)

One of the most well-established applications for chiral β-amino alcohol ligands is in the catalytic enantioselective addition of organozinc reagents, particularly diethylzinc, to aldehydes. mdpi.comwikipedia.org This reaction is a powerful method for synthesizing enantiomerically enriched secondary alcohols. wikipedia.org In this process, the chiral amino alcohol ligand reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, positioning it in a sterically defined manner that directs the ethyl group to attack a specific prochiral face of the carbonyl.

Numerous studies have demonstrated that β-amino alcohol ligands can catalyze this transformation with high yields and exceptional enantioselectivity. nih.govrsc.orgnih.gov While specific data for ligands derived from this compound is not detailed, the performance of analogous systems strongly supports its potential in this area.

Table 1: Representative Examples of Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Chiral β-Amino Alcohol Ligands. rsc.org
Aldehyde SubstrateChiral LigandYield (%)Enantiomeric Excess (ee, %)Product Configuration
BenzaldehydeLigand 13a9895(R)
4-ChlorobenzaldehydeLigand 13a9894(R)
2-NaphthaldehydeLigand 13a9893(R)
BenzaldehydeLigand 13b9895(R)
4-MethoxybenzaldehydeLigand 13b9895(R)
3-BromobenzaldehydeLigand 13b9795(R)
HexanalLigand 13b9591(R)

Data is illustrative of the reaction type and uses ligands 13a and 13b as described in the cited source. rsc.org

Asymmetric Alkylation and Conjugate Addition

The utility of chiral ligands derived from amino alcohols extends to other crucial C-C bond-forming reactions, including asymmetric alkylations and conjugate additions.

Asymmetric Alkylation: In these reactions, a chiral ligand complexes with a metal (e.g., copper or palladium) to form a catalyst that can enantioselectively add an alkyl group to a prochiral nucleophile, often a stabilized enolate. The chiral environment created by the ligand dictates the trajectory of the incoming electrophile, resulting in one enantiomer of the product being formed preferentially.

Asymmetric Conjugate Addition: The Michael addition is a powerful reaction for forming C-C bonds. Catalyzing this reaction asymmetrically, often with copper(I) or copper(II) complexes of chiral ligands, allows for the enantioselective formation of 1,5-dicarbonyl compounds or their analogs. mdpi.com Ligands derived from amino acids and peptides have proven effective in promoting the 1,4-addition of dialkylzinc reagents to cyclic enones. mdpi.com Given its structural similarity to amino acids, ligands based on this compound are expected to be effective in similar transformations.

Application in Friedel-Crafts Reactions

The asymmetric Friedel-Crafts reaction is a vital method for synthesizing chiral aromatic compounds. This reaction involves the alkylation of an aromatic ring with a prochiral electrophile, catalyzed by a chiral Lewis acid complex. Chiral ligands containing oxazoline moieties, which can be synthesized from amino alcohols, are frequently used in combination with copper(II) salts to catalyze the enantioselective Friedel-Crafts alkylation of indoles with electrophiles like β-nitrostyrenes. nih.govmdpi.com The catalyst activates the electrophile and uses the chiral ligand to shield one face, directing the nucleophilic attack of the indole (B1671886) to the opposite face. nih.gov This strategy provides a direct route to optically active indole derivatives, which are common motifs in pharmaceuticals and natural products.

Table 2: Asymmetric Friedel-Crafts Alkylation of Indoles with β-Nitrostyrenes using a Chiral Ligand/Cu(OTf)₂ Catalyst System. nih.gov
Indoleβ-NitrostyreneYield (%)Enantiomeric Excess (ee, %)
Indoletrans-β-Nitrostyrene7278
Indole4-Fluoro-trans-β-nitrostyrene7681
Indole4-Chloro-trans-β-nitrostyrene7175
2-Methylindole4-Fluoro-trans-β-nitrostyrene6872
5-Methoxyindole4-Fluoro-trans-β-nitrostyrene7076

Data is illustrative of the reaction type using the chiral bis(oxazolinyl)thiophene ligand L5 as described in the cited source. nih.gov

Chiral Auxiliaries in Diastereoselective Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org Chiral amino alcohols like this compound are excellent precursors for widely used auxiliaries, most notably Evans-type oxazolidinones. wikipedia.org

The general strategy involves:

Attachment: The amino alcohol is reacted with a carboxylic acid derivative (e.g., an acyl chloride) to form an amide, which is then cyclized to form a stable oxazolidinone auxiliary.

Diastereoselective Reaction: The prochiral substrate, now attached to the chiral auxiliary, undergoes a reaction such as alkylation or an aldol (B89426) condensation. harvard.eduscielo.org.mx The bulky framework of the auxiliary effectively blocks one face of the reactive intermediate (e.g., an enolate), forcing the electrophile to approach from the less hindered side. This results in the formation of one diastereomer in high excess.

Cleavage: The auxiliary is cleaved from the product, typically through hydrolysis, to release the chiral product and recover the original amino alcohol for reuse. williams.edu

This method is highly reliable and predictable, making it a powerful tool for the synthesis of complex molecules with multiple stereocenters. wikipedia.orgwilliams.edu

Organocatalytic Applications

In addition to their roles in metal catalysis and as chiral auxiliaries, amino alcohols can function directly as chiral organocatalysts. researchgate.net Organocatalysis avoids the use of potentially toxic or expensive metals and often employs catalysts that are stable in air and moisture. researchgate.net

β-Amino alcohols can catalyze a range of asymmetric reactions, including Diels-Alder reactions, aldol reactions, and Michael additions. researchgate.net The catalytic activity often relies on the ability of the protonated amine (ammonium salt) to act as a Brønsted acid, activating an electrophile through hydrogen bonding. Simultaneously, the chiral backbone of the amino alcohol creates a stereochemically defined pocket that directs the approach of the nucleophile. This dual activation model is a common feature in many organocatalytic transformations. The presence of both a hydrogen-bond donor (hydroxyl group) and a Brønsted acidic site (ammonium group) in this compound makes it a promising candidate for development in this rapidly growing field of catalysis.

Building Block for Complex Molecule Synthesis

The utility of this compound as a scaffold for more elaborate molecules is a subject of ongoing research. Its application in the synthesis of novel heterocyclic systems and as a chiral auxiliary to guide stereoselective reactions are key areas of investigation. The tetrahydrofuran (B95107) ring, in particular, can influence the conformational rigidity of the resulting molecules, a desirable trait in the design of biologically active compounds.

One of the notable applications of this amino alcohol is in the synthesis of specialized chiral ligands for asymmetric catalysis. The development of new ligands is crucial for the advancement of catalytic processes that produce single-enantiomer products, which is of paramount importance in the pharmaceutical industry. The stereocenter and the coordinating heteroatoms (nitrogen and oxygen) of this compound make it a promising candidate for the backbone of such ligands.

While detailed research findings on the extensive use of this specific compound are still expanding, the principles of asymmetric synthesis support its potential. Chiral 1,2-amino alcohols are a well-established class of compounds used as precursors for chiral auxiliaries, ligands, and pharmacophores. For instance, the synthesis of oxazolidinones, a class of compounds with significant antibacterial activity, often starts from β-amino alcohols. The general synthetic route involves the cyclization of the amino alcohol with a carbonylating agent.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagent/CatalystPotential Product Class
Oxazolidinone FormationPhosgene (B1210022), Diethyl carbonateChiral Oxazolidinones
N-alkylationAlkyl halidesSubstituted Amino Alcohols
O-alkylationAlkyl halides, BaseEther Derivatives
Amide CouplingCarboxylic acids, Coupling agentsAmide Derivatives
Schiff Base FormationAldehydes, KetonesImines

The research into the applications of this compound is part of a broader effort to utilize readily available chiral building blocks from the "chiral pool" for the efficient synthesis of enantiomerically pure complex molecules. The development of novel synthetic routes starting from such chiral precursors is a testament to the ingenuity of modern organic chemistry in addressing the challenges of creating complex, functional molecules. As research continues, the full potential of this versatile building block is expected to be further unveiled.

Insights into Medicinal Chemistry and Drug Discovery Applications Structure Activity Relationship and Design Principles

Role as a Chiral Building Block in Biologically Active Molecules

Chiral building blocks are fundamental components in the synthesis of enantiomerically pure pharmaceuticals, ensuring specific interactions with biological targets. The title compound, possessing a defined stereocenter, is a prime example of such a building block. The presence of both an amine and a primary alcohol offers two distinct points for chemical modification, allowing for its controlled incorporation into larger, more complex molecular frameworks.

The tetrahydrofuran (B95107) moiety is a recurring structural motif in a wide array of biologically active natural products, including lignans, polyether ionophores, and annonaceous acetogenins, which are known for their diverse antitumor, antimalarial, and antimicrobial activities. nih.gov Synthetic routes to these complex molecules often rely on the use of pre-functionalized, chiral tetrahydrofuran-containing building blocks to control stereochemistry and streamline the assembly process. nih.gov

While specific examples detailing the direct incorporation of (2S)-2-amino-2-(oxolan-3-yl)ethan-1-ol into a named natural product are not extensively documented in readily available literature, its structural features make it an ideal synthon for such purposes. The amino alcohol portion is a common feature in many natural products, and methods for its synthesis and manipulation are well-established. diva-portal.orggaylordchemical.com Chemists can leverage this building block to introduce the key oxolane and amino alcohol features in a single, stereocontrolled step, significantly simplifying the synthesis of natural product analogues or fragments thereof.

Table 1: Representative Natural Product Classes Containing the Tetrahydrofuran Motif
Natural Product ClassCore Structural FeatureReported Biological Activities
Annonaceous AcetogeninsSubstituted TetrahydrofuransAntitumor, Antimalarial, Antimicrobial nih.gov
LignansSubstituted TetrahydrofuransAntitumor, Antiviral nih.gov
Polyether IonophoresMultiple Tetrahydrofuran/pyran ringsAntibiotic, Antiprotozoal nih.gov

Fragment-Based Lead Discovery (FBLD) has emerged as a powerful strategy for identifying novel drug leads. This approach uses small, low-complexity molecules ("fragments") to probe protein binding sites. nih.gov Due to their low molecular weight, fragments can explore chemical space more efficiently than larger, more complex molecules. Successful fragments often possess a high degree of three-dimensionality (3D character), which can lead to improved solubility, better pharmacokinetic profiles, and higher selectivity. vu.nl

This compound embodies key principles for an effective fragment:

Three-Dimensionality: The non-planar oxolane ring provides a defined 3D shape, moving away from the flat, aromatic structures that have historically dominated fragment libraries. vu.nl

Solubility: The presence of the ether oxygen and the amino alcohol moiety enhances polarity and the potential for hydrogen bonding, which typically improves aqueous solubility—a critical property for screening assays.

Defined Vectors for Growth: The primary alcohol and amine functionalities serve as well-defined, synthetically tractable points for elaboration ("fragment growing"). nih.gov Once the fragment is observed to bind to a target, chemists can systematically build upon these vectors to extend the molecule into adjacent pockets of the protein, thereby increasing potency and selectivity. nih.gov

The oxolane ring itself can act as a "smart scaffold," providing a rigid core from which functional groups can be projected in specific spatial orientations to optimize interactions with a target protein. nih.gov

Structure-Activity Relationship (SAR) Studies of Oxolan-Containing Amino Alcohol Scaffolds

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound. While specific SAR studies focused exclusively on the this compound scaffold are not widely published, general principles from related series, such as HIV protease inhibitors containing tetrahydrofuran ligands, provide valuable insights. nih.gov

In the development of inhibitors, the tetrahydrofuran ring is often used as a P2 ligand that can form key hydrogen bonds with the protein backbone. nih.gov SAR studies on such compounds typically explore modifications at various positions of the scaffold:

Stereochemistry: The stereochemistry at the point of attachment to the oxolane ring and of the amino alcohol itself is critical. The (2S) configuration of the title compound would be expected to produce significantly different biological activity compared to its (2R) enantiomer, as only one configuration will correctly orient the functional groups for optimal target binding.

Oxolane Ring Substitution: Modification of the oxolane ring, for example by adding substituents, can influence binding affinity and physicochemical properties.

Amine and Alcohol Modification: Acylation, alkylation, or replacement of the amine and alcohol groups are common strategies to probe their roles in target interaction. For instance, determining whether the amine acts as a hydrogen bond donor or acceptor, or if the alcohol can be replaced by another group, is a key aspect of SAR exploration.

These explorations help to build a comprehensive picture of how the molecule interacts with its target, guiding the design of more potent and selective analogues.

Precursors for Drug Candidate Analogues and Bioisosteres

A central strategy in medicinal chemistry is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. nih.gov Replacing a functional group with a bioisostere can improve a drug candidate's metabolic stability, oral bioavailability, solubility, or target affinity.

The this compound scaffold is a valuable precursor for creating analogues and bioisosteres. The oxolane ring itself can be considered a bioisostere for other functionalities. For instance, cyclic ethers like oxetane (B1205548) (a four-membered ring) and tetrahydrofuran (a five-membered ring) have been investigated as replacements for gem-dimethyl groups or carbonyl groups. nih.gov These modifications can alter lipophilicity and metabolic stability while maintaining the necessary geometry for biological activity.

Furthermore, the amino alcohol moiety can be directly converted into other functional groups that act as bioisosteres for carboxylic acids, such as oxetanols. nih.govresearchgate.net This type of transformation allows medicinal chemists to directly modify a known amino acid or amino alcohol-containing lead compound to overcome liabilities associated with the carboxylic acid group, such as poor membrane permeability or rapid clearance. nih.gov

Table 2: Bioisosteric Roles of the Oxolane Amino Alcohol Scaffold
Original MoietyBioisosteric ReplacementPotential Advantage
gem-Dimethyl groupOxolane RingImproved solubility, altered metabolic profile nih.gov
Carbonyl GroupOxolane RingIncreased 3D character, modulation of polarity nih.gov
Carboxylic AcidOxetanol (derived from amino alcohol)Increased lipophilicity, reduced acidity, improved membrane permeability nih.govresearchgate.net

Target Engagement Studies (without specific binding data or mechanisms)

Target engagement is the process by which a drug molecule binds to its intended biological target in a cellular environment. Confirming that a compound engages its target is a critical step in drug discovery, bridging the gap between biochemical activity and cellular effects. youtube.com Scaffolds like this compound are well-suited for use in target engagement studies, particularly in the context of FBLD.

Biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography are often used to detect the weak binding of fragments to their protein targets. nih.gov The physicochemical properties of the title compound—specifically its solubility and relatively simple structure—make it amenable to these methods.

The presence of the oxolane ring and amino alcohol provides distinct chemical handles and functionalities that can facilitate the initial molecular recognition event with a target protein. researchgate.net For example, the ether oxygen can act as a hydrogen bond acceptor, while the amine and hydroxyl groups can serve as both donors and acceptors. These potential interactions are the foundation of target engagement, driving the initial binding event that is then detected and validated, providing a starting point for a full-fledged drug discovery program.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For "(2S)-2-amino-2-(oxolan-3-yl)ethan-1-ol," both ¹H and ¹³C NMR are vital for confirming the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected chemical shifts (δ) for the protons in "this compound" are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. Protons on carbons attached to these heteroatoms will appear at a lower field (higher ppm values). Spin-spin coupling between adjacent protons provides valuable information about the connectivity of the carbon skeleton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to. Carbons bonded to the electronegative oxygen and nitrogen atoms are expected to resonate at lower fields.

Expected ¹H and ¹³C NMR Data:

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
ProtonExpected Chemical Shift (ppm)
H1 (CH₂)3.5 - 3.7
H2 (CH)3.0 - 3.3
H3' (CH)2.5 - 2.8
H2', H5' (CH₂)3.6 - 4.0
H4' (CH₂)1.8 - 2.2
NH₂, OHVariable (broad signals)
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
CarbonExpected Chemical Shift (ppm)
C1 (CH₂)63 - 67
C2 (CH)55 - 60
C3' (CH)40 - 45
C2', C5' (CH₂)68 - 72
C4' (CH₂)30 - 35

Stereochemical assignment can be further investigated using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy, which can provide through-space correlations between protons, helping to confirm the relative stereochemistry.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For "this compound," techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization can be employed. iu.edu

The expected monoisotopic mass of the neutral molecule is approximately 131.09 g/mol . In ESI-MS, the compound is expected to be observed as the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 132.10. uni.lu

Predicted Mass Spectrometry Data:

Table 3: Predicted m/z Values for this compound Adducts
AdductPredicted m/z
[M+H]⁺132.10192
[M+Na]⁺154.08386
[M+K]⁺170.05780

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is indispensable for determining the enantiomeric excess (e.e.) of a chiral compound, which is a critical measure of its stereochemical purity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are suitable methods for separating the enantiomers of amino alcohols. nih.gov

For HPLC analysis, CSPs based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates) or macrocyclic glycopeptides are commonly used for the separation of chiral amines and amino alcohols. nih.gov The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol (B145695), is crucial for achieving optimal separation. Derivatization of the amino and/or hydroxyl groups can sometimes enhance the resolution and detection of the enantiomers.

In GC, chiral capillary columns with cyclodextrin-based stationary phases are often employed for the separation of volatile derivatives of chiral compounds. Derivatization is usually necessary to increase the volatility of the amino alcohol.

The retention times of the two enantiomers will differ on a chiral column, allowing for their quantification and the calculation of the enantiomeric excess. For "this compound," it is expected that a suitable chiral method would show a single major peak corresponding to the (S)-enantiomer, with any presence of the (R)-enantiomer appearing as a separate, smaller peak.

X-ray Crystallography for Absolute Configuration Confirmation

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data can be used to construct a three-dimensional model of the molecule, revealing the precise spatial arrangement of its atoms. nih.gov

To obtain the absolute configuration, the anomalous dispersion of X-rays by the atoms in the crystal is utilized. For a molecule containing only light atoms like carbon, nitrogen, and oxygen, this can be challenging. However, the formation of a salt or a derivative with a heavier atom (e.g., a halide from the hydrochloride salt or a bromine- or iodine-containing group) can facilitate the determination of the absolute stereochemistry. cymitquimica.comsynblock.com

While a crystal structure for "this compound" has not been reported in the publicly available literature, this method remains the gold standard for unambiguous confirmation of its (S)-configuration.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The demand for enantiomerically pure compounds in pharmaceuticals and materials science necessitates the development of efficient and environmentally benign synthetic methodologies. Future research concerning (2S)-2-amino-2-(oxolan-3-yl)ethan-1-ol will likely prioritize the creation of novel synthetic pathways that are both sustainable and scalable.

Current strategies for synthesizing chiral amino alcohols often rely on multi-step processes that may involve hazardous reagents or generate significant waste. mdpi.com Emerging research is expected to address these limitations by exploring several avenues:

Biocatalysis: The use of enzymes to catalyze key stereoselective steps offers a green alternative to traditional chemical methods. Research may focus on identifying or engineering enzymes capable of producing the desired (2S)-stereoisomer with high enantiomeric excess, potentially from readily available starting materials.

Flow Chemistry: Continuous flow synthesis presents opportunities for improved safety, efficiency, and scalability. Developing a flow-based synthesis for this compound could enable better control over reaction parameters, reduce reaction times, and facilitate easier purification.

Renewable Starting Materials: Investigation into synthetic routes that begin from renewable feedstocks would significantly enhance the sustainability profile of the compound. This could involve leveraging bio-derived precursors that contain the oxolane core or can be readily converted to it.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. Future syntheses will aim for high atom economy, minimizing the formation of byproducts. nih.gov

Expanding the Scope of Asymmetric Catalysis

Chiral 1,2-amino alcohols are privileged structures used as chiral auxiliaries and ligands in asymmetric catalysis. nih.govresearchgate.net The unique structural features of this compound, including its rigid oxolane ring and defined stereocenters, make it an attractive candidate for the development of new catalytic systems.

Future research is expected to explore its application in a variety of asymmetric transformations:

Chiral Ligand Development: The amino and hydroxyl groups can be readily modified to create a diverse library of bidentate and tridentate ligands for transition metal catalysis. mdpi.com For instance, derivatives like phosphine-oxazoline (PHOX) ligands could be synthesized and their complexes with metals such as iridium, ruthenium, or palladium could be evaluated in reactions like asymmetric hydrogenation and C-C bond formation. mdpi.comdicp.ac.cn

Organocatalysis: The compound itself or its simple derivatives could function as organocatalysts. For example, it could serve as a precursor for chiral oxazaborolidine catalysts used in the asymmetric reduction of ketones, a transformation known to proceed with high enantioselectivity. mdpi.com

Chiral Auxiliaries: While the use of chiral auxiliaries is a more established technique, new applications are continually being developed. wikipedia.orgresearchgate.net this compound could be temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction before being cleaved and recovered.

The table below outlines potential catalytic applications for ligands derived from this compound, based on established performance of similar chiral amino alcohol-based catalysts.

Catalytic ApplicationPotential Ligand/Catalyst TypeTarget ReactionExpected Outcome
Asymmetric HydrogenationRuthenium or Iridium complexes with PHOX-type ligandsReduction of prochiral ketones or olefinsHigh enantiomeric excess (>95% ee)
Asymmetric Aldol (B89426) ReactionsChiral oxazolidinone derivativesCarbon-carbon bond formationHigh diastereoselectivity
Asymmetric ReductionOxazaborolidine catalyst (Corey-Bakshi-Shibata catalyst)Reduction of prochiral ketones with boraneHigh enantiomeric excess (>97% ee)
Asymmetric Allylic AlkylationPalladium complexes with chiral ligandsFormation of chiral quaternary centersHigh yield and enantioselectivity

Exploration of New Medicinal Chemistry Applications

The incorporation of cyclic ethers like oxetane (B1205548) and oxolane is a growing strategy in drug discovery to improve physicochemical properties such as solubility and metabolic stability. nih.govresearchgate.net The this compound scaffold combines this beneficial heterocyclic motif with the pharmacologically relevant amino alcohol functionality, suggesting significant potential for new therapeutic agents.

Emerging research will likely focus on synthesizing and screening derivatives for various biological activities:

Anticancer Agents: The amino alcohol structure is found in various bioactive compounds. mdpi.com Derivatives could be designed to interact with specific cellular targets involved in cancer progression, potentially inducing apoptosis or inhibiting cell cycle progression.

Antimicrobial Agents: There is a continuous need for new antimicrobial agents to combat resistant pathogens. The thiophene-containing analogue, 2-Amino-2-(3-methylthiophen-2-yl)ethan-1-ol, has shown potential antimicrobial properties, suggesting that the oxolane derivative could be a promising starting point for developing new antibiotics or antifungals.

Neurological Disorders: Many centrally acting drugs contain amino alcohol and heterocyclic components. Derivatives of this compound could be explored for their potential to modulate neurotransmitter receptors or enzymes implicated in neurodegenerative diseases or psychiatric disorders. nih.gov

Future work will involve creating compound libraries by modifying the amino and alcohol groups and evaluating their structure-activity relationships (SAR) against a range of biological targets.

Computational Chemistry in Predictive Design and Mechanism Elucidation

Computational chemistry and molecular modeling are indispensable tools in modern chemical research. For this compound, computational methods can accelerate progress in synthesis, catalysis, and drug design.

Key areas for future computational investigation include:

Mechanism Studies: Density Functional Theory (DFT) can be employed to elucidate the mechanisms of synthetic reactions, providing insights into transition states and reaction pathways. researchgate.netresearchgate.net This understanding can guide the optimization of reaction conditions to improve yield and selectivity.

Catalyst Design: Molecular modeling can predict the three-dimensional structures of metal-ligand complexes derived from the title compound. This allows for a rational, in silico design of catalysts with optimal steric and electronic properties for specific asymmetric transformations, predicting which ligand structures will lead to the highest enantioselectivity.

Pharmacophore Modeling and Virtual Screening: In medicinal chemistry, the 3D structure of this compound can be used as a scaffold to design new potential drug candidates. Virtual screening of large compound databases can identify molecules that bind to specific biological targets, while computational prediction of ADME (absorption, distribution, metabolism, and excretion) properties can help prioritize candidates with favorable drug-like characteristics. nih.gov

By integrating computational predictions with experimental work, the research and development cycle for new applications of this compound can be made significantly more efficient and targeted.

Q & A

Q. What are the key considerations for synthesizing (2S)-2-amino-2-(oxolan-3-yl)ethan-1-ol with high enantiomeric purity?

The synthesis of chiral amino alcohols like this compound requires precise control over stereochemistry. A common approach involves nucleophilic substitution or ring-opening reactions using oxolane derivatives as precursors. For example, oxolane rings can react with amino alcohols under basic conditions, with catalysts like chiral auxiliaries (e.g., tartaric acid derivatives) to enforce stereoselectivity . Post-synthesis, purification via chiral chromatography (e.g., using cellulose-based columns) is critical to isolate the (2S)-enantiomer. Yield optimization often depends on reaction temperature, solvent polarity, and catalyst loading .

Q. How can researchers confirm the stereochemical configuration of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, is used to analyze spatial arrangements of substituents. For example, coupling constants (JJ-values) between protons on the oxolane ring and the amino alcohol backbone can differentiate enantiomers. X-ray crystallography provides definitive proof of absolute configuration, while circular dichroism (CD) spectroscopy offers complementary data on chiral centers . Computational methods (e.g., DFT calculations) can also predict and validate stereochemical outcomes .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in bioactivity often arise from impurities, stereochemical variations, or assay conditions. Researchers should:

  • Validate compound purity using HPLC-MS and elemental analysis.
  • Compare enantiomer-specific activities (e.g., (2S) vs. (2R)) in enzyme inhibition assays.
  • Standardize biological assays (e.g., fixed pH, temperature, and buffer systems) to minimize variability . For instance, fluorinated analogs (e.g., 5-fluoropyridinyl derivatives) show enhanced metabolic stability, which may explain divergent pharmacokinetic profiles in literature .

Q. How does the oxolane ring influence the compound’s interaction with biological targets?

The oxolane ring’s oxygen atom participates in hydrogen bonding with enzyme active sites or receptors, enhancing binding affinity. For example, in studies of similar oxolane-containing amino alcohols, the ring’s conformation (e.g., envelope vs. twist) modulates interactions with hydrophobic pockets in target proteins . Molecular dynamics simulations can map these interactions, guiding structure-activity relationship (SAR) studies .

Q. What methodologies assess the stability of this compound under varying experimental conditions?

  • Thermal stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) monitor decomposition temperatures.
  • pH stability: Incubate the compound in buffers (pH 1–13) and quantify degradation products via LC-MS.
  • Oxidative/Reductive stability: Expose to H2_2O2_2 or NaBH4_4 and track by NMR . For instance, oxolane rings are prone to acid-catalyzed ring-opening, necessitating pH-neutral conditions for long-term storage .

Q. How can researchers leverage this compound in asymmetric catalysis or chiral ligand design?

The amino and hydroxyl groups in this compound can coordinate transition metals (e.g., Ru, Pd) to form chiral catalysts. For example, it may serve as a ligand in asymmetric hydrogenation reactions, where the oxolane ring’s rigidity enhances enantioselectivity. Screening ligand-metal combinations under inert atmospheres and optimizing solvent systems (e.g., THF vs. DMF) are key steps .

Comparative and Mechanistic Questions

Q. What distinguishes this compound from structurally similar amino alcohols in biochemical applications?

Compared to pyridinyl or indole-based analogs, the oxolane ring offers improved solubility in polar solvents and reduced toxicity profiles. For example, fluoropyridinyl derivatives exhibit stronger enzyme inhibition but higher lipophilicity, which may limit bioavailability . The oxolane’s oxygen also enables unique hydrogen-bonding patterns, as seen in receptor docking studies .

Q. How do substitution patterns on the oxolane ring affect the compound’s reactivity and bioactivity?

  • Position 2 vs. 3 substituents: 3-Substituted oxolanes (as in the target compound) exhibit greater steric hindrance, slowing nucleophilic attacks but enhancing chiral recognition in enzyme binding .
  • Electron-withdrawing groups (e.g., F, Cl): Increase electrophilicity at the amino alcohol carbon, facilitating Schiff base formation in catalytic cycles .

Methodological Tables

Analytical Technique Application Key Parameters Reference
Chiral HPLCEnantiomer separationColumn: Chiralpak AD-H; Mobile phase: Hexane/IPA
1H^{1}\text{H}-NMRStereochemical analysisCoupling constants (JHHJ_{HH}), δ (ppm)
LC-MSPurity assessment and degradation trackingIonization: ESI+; Mass accuracy: <2 ppm
X-ray crystallographyAbsolute configuration determinationResolution: <1.0 Å; RmergeR_{\text{merge}}

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.